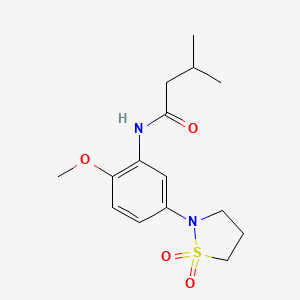
3-(1-(2-(1-甲基-1H-吲哚-3-基)乙酰基)哌啶-4-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is a known scaffold in medicinal chemistry, and is modified with a piperidin-4-yl group and a 1-methyl-1H-indol-3-yl moiety.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidine-2,4-dione core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. It can be used to study biological pathways and develop new therapeutic agents.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as diabetes, cancer, and inflammatory conditions due to its ability to modulate biological targets.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for use in various applications, including as a precursor for other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or through other methods such as the Biltz synthesis. Once the indole core is obtained, it undergoes acylation to introduce the acetyl group. The piperidin-4-yl group is then attached through a nucleophilic substitution reaction, and the thiazolidine-2,4-dione ring is formed through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidine-2,4-dione ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: : Nucleophilic substitution reactions can be used to modify the piperidin-4-yl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Derivatives with hydroxyl, carboxyl, or other oxygen-containing functional groups.
Reduction: : Reduced forms of the compound with fewer or no carbonyl groups.
Substitution: : Modified piperidin-4-yl derivatives with different substituents.
作用机制
The mechanism by which 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to enzymes and receptors, modulating their activity. The indole moiety may interact with various biological targets, influencing signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Thiazolidinediones: : These compounds share the thiazolidine-2,4-dione core and are used in the treatment of diabetes.
Indole Derivatives: : Compounds containing the indole ring are common in medicinal chemistry and have various biological activities.
Piperidin-4-yl Derivatives: : These compounds are used in the development of pharmaceuticals and other chemicals.
Uniqueness
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of the thiazolidine-2,4-dione core, the piperidin-4-yl group, and the 1-methyl-1H-indol-3-yl moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other compounds.
属性
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-20-11-13(15-4-2-3-5-16(15)20)10-17(23)21-8-6-14(7-9-21)22-18(24)12-26-19(22)25/h2-5,11,14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEQBRIWKKDDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2555728.png)




![N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2555734.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2555751.png)
